4-Hydroxybutanoic acid

Description

Gamma Hydroxybutyric Acid is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.

Gamma hydroxybutyric acid, commonly abbreviated GHB, is a therapeutic drug which is illegal in multiple countries. It is currently regulated in the US and sold by Jazz Pharmaceuticals under the name Xyrem. However, it is important to note that GHB is a designated Orphan drug (in 1985). Today Xyrem is a Schedule III drug; however GHB remains a Schedule I drug and the illicit use of Xyrem falls under penalties of Schedule I. GHB is a naturally occurring substance found in the central nervous system, wine, beef, small citrus fruits and almost all other living creatures in small amounts. It is used illegally under the street names Juice, Liquid Ecstasy or simply G, either as an intoxicant, or as a date rape drug. Xyrem is a central nervous system depressant that reduces excessive daytime sleepiness and cataplexy in patients with narcolepsy.

4-hydroxybutanoic acid is a Central Nervous System Depressant. The physiologic effect of this compound is by means of Central Nervous System Depression, and Decreased Central Nervous System Organized Electrical Activity.

Oxybate is a small, neuroactive molecule (gamma-hydroxybutyrate) that is used to treat catalepsy and daytime sleepiness in patients with narcolepsy. Oxybate has been reported to cause serum enzyme elevations during therapy, but has not been implicated in instances of clinically apparent acute liver injury.

This compound is a natural product found in Lotus uliginosus, Lotus japonicus, and other organisms with data available.

This compound is a naturally occurring short-chain fatty acid, and immediate precursor of gamma amino butyric acid (GABA) with neuromodulatory and anesthetic properties. 4-Hydroxybutyric Acid (GHB) is found in all human tissues, with the highest concentration in the brain. This agent stimulates the GHB receptor, and to a lesser extent GABA-B receptors. Although, the precise function and metabolic pathways of GHB are not fully understood, this agent easily crosses the blood-brain barrier, and affects the activities and levels of dopamine, acetylcholine, dynorphin and serotonin. The primary effect of GHB is central nervous system depression, thereby, its main usage is to induce anesthesia.

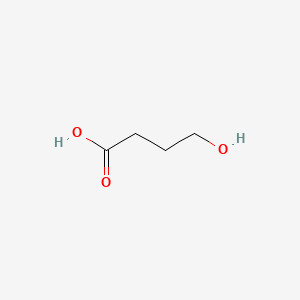

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-3-1-2-4(6)7/h5H,1-3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZRECIVHVDYJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | gamma-Hydroxybutyric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gamma-Hydroxybutyric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114959-05-6 | |

| Details | Compound: Poly(4-hydroxybutyrate) | |

| Record name | Poly(4-hydroxybutyrate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114959-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2074740 | |

| Record name | 4-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

180 °C (dec) | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. 1883 | |

| Record name | 4-HYDROXYBUTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, alcohol and ether. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 592 | |

| Record name | 4-HYDROXYBUTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscid yellow mass | |

CAS No. |

591-81-1, 502-85-2 | |

| Record name | 4-Hydroxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Hydroxybutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanoic acid, 4-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30IW36W5B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-HYDROXYBUTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

48-50 °C | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 592 | |

| Record name | 4-HYDROXYBUTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxybutanoic Acid for Research Applications

Abstract

4-Hydroxybutanoic acid (GHB), a naturally occurring short-chain fatty acid and neurotransmitter, has garnered significant interest in various research fields, from neuroscience to materials science.[1] Its role as a neuromodulator and its potential as a precursor for biodegradable polymers underscore the necessity for reliable and well-characterized synthesis methods. This technical guide provides a comprehensive overview of the principal chemical and biosynthetic pathways for producing this compound for research applications. We delve into the mechanistic underpinnings of each synthetic strategy, offering detailed, field-proven protocols to empower researchers in their pursuit of high-purity GHB. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance on the synthesis of this versatile molecule.

Introduction to this compound

This compound, also known as gamma-hydroxybutyric acid (GHB), is a compound with a dual identity. Endogenously, it functions as a neurotransmitter and neuromodulator in the mammalian central nervous system.[2] Exogenously, it is utilized as a therapeutic agent for conditions such as narcolepsy and has been investigated for its potential in treating alcohol dependence.[2] Beyond its biological activity, this compound is a valuable C4 platform chemical, serving as a monomer for the biosynthesis of poly(4-hydroxybutyrate) (P4HB), a biodegradable and biocompatible polyester with promising applications in the medical field. Given its diverse applications, the ability to synthesize high-purity this compound is crucial for advancing research in these areas.

This guide will explore the most pertinent synthesis pathways for research-scale production, encompassing both traditional chemical methods and modern biosynthetic approaches.

Chemical Synthesis Pathways

Chemical synthesis offers straightforward and often high-yielding routes to this compound from readily available precursors.

Hydrolysis of γ-Butyrolactone (GBL)

The most common and facile chemical synthesis of this compound is the base-catalyzed hydrolysis of its cyclic ester, γ-butyrolactone (GBL).[3] This reaction is a simple saponification where a hydroxide ion attacks the electrophilic carbonyl carbon of the lactone, leading to ring-opening and the formation of the carboxylate salt of this compound. Subsequent acidification protonates the carboxylate to yield the free acid.

Caption: Reaction network for the hydrogenation of succinic acid.

-

Catalyst Preparation: Prepare or procure a suitable hydrogenation catalyst. Common catalysts include ruthenium, rhenium, or palladium-based catalysts supported on materials like carbon, silica, or titania. [4][5]2. Reactor Setup: Charge a high-pressure autoclave reactor with succinic acid, a solvent (e.g., water or an organic solvent like dioxane), and the catalyst.

-

Reaction Conditions: Seal the reactor, purge with an inert gas like nitrogen, and then pressurize with hydrogen to the desired pressure (typically 50-150 bar). Heat the reactor to the target temperature (usually 150-250°C) with vigorous stirring. [5][6]4. Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the catalyst from the reaction mixture.

-

Product Isolation: Isolate the this compound from the solvent and any byproducts. This may involve solvent evaporation, extraction, and further purification by chromatography or distillation.

Synthesis from 1,4-Butanediol

This compound can also be synthesized from 1,4-butanediol, a common industrial solvent. This conversion is typically achieved through selective oxidation of one of the terminal hydroxyl groups to a carboxylic acid. In a research setting, this is often accomplished using enzymatic methods, as described in the biosynthetic pathways section. Chemical oxidation methods can also be employed, though they may suffer from a lack of selectivity, leading to the formation of succinic acid as a byproduct.

Biosynthetic Pathways

Biosynthetic routes to this compound offer the advantages of mild reaction conditions, high stereospecificity, and the potential for sustainable production from renewable feedstocks.

Enzymatic Synthesis

The direct enzymatic conversion of precursors to this compound is a powerful technique for clean and specific synthesis.

In the endogenous pathway, this compound is synthesized from succinic semialdehyde via the action of succinic semialdehyde reductase (SSR). [7]This enzyme utilizes NADH or NADPH as a cofactor to reduce the aldehyde group of succinic semialdehyde to a hydroxyl group.

Caption: Enzymatic synthesis of 4-HBA via succinic semialdehyde reductase.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0). To a cuvette, add the buffer, succinic semialdehyde (substrate), and NADPH (cofactor).

-

Enzyme Addition: Initiate the reaction by adding a purified preparation of succinic semialdehyde reductase.

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. The rate of this decrease is proportional to the enzyme activity. [8]4. Calculation of Activity: Calculate the enzyme activity based on the molar extinction coefficient of NADPH. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions. [8]

Whole-Cell Biosynthesis using Engineered Microorganisms

Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a promising strategy for the sustainable production of various chemicals, including this compound. [9][10][11][12]By introducing heterologous genes and modifying native metabolic pathways, E. coli can be engineered to convert simple carbon sources like glucose into the desired product.

A common strategy involves creating a pathway from central metabolites like succinyl-CoA or α-ketoglutarate to this compound. [13]This typically involves the expression of genes encoding enzymes such as succinyl-CoA reductase, succinic semialdehyde reductase, or α-ketoglutarate decarboxylase.

Caption: Engineered metabolic pathway for 4-HBA production in E. coli.

-

Strain and Pre-culture: Use an E. coli strain engineered with the desired biosynthetic pathway. Grow a pre-culture overnight in a rich medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

-

Bioreactor Setup: Prepare a bioreactor with a defined mineral medium containing a limiting amount of glucose. Inoculate the bioreactor with the pre-culture.

-

Batch Phase: Grow the cells in batch mode until the initial glucose is depleted. This is often indicated by a sharp increase in dissolved oxygen.

-

Fed-Batch Phase: Initiate a feeding strategy with a concentrated glucose solution to maintain a low glucose concentration in the bioreactor, which prevents the formation of inhibitory byproducts.

-

Induction: If the expression of the pathway genes is under the control of an inducible promoter, add the inducer (e.g., IPTG) at an appropriate cell density.

-

Process Monitoring: Monitor and control key fermentation parameters such as pH, temperature, and dissolved oxygen. Take samples periodically to measure cell density and the concentration of this compound in the culture supernatant.

-

Harvest and Product Recovery: After the fermentation, separate the cells from the culture broth by centrifugation. The this compound can then be purified from the supernatant.

Purification and Characterization

Obtaining high-purity this compound is essential for most research applications. The choice of purification method depends on the synthesis route and the nature of the impurities.

Purification Techniques

-

Extraction: As described in the chemical synthesis protocol, liquid-liquid extraction is a common first step to separate the product from the aqueous reaction mixture.

-

Distillation: For thermally stable compounds, vacuum distillation can be an effective method for purification.

-

Chromatography: Ion-exchange chromatography is particularly well-suited for purifying organic acids. [14]The acidic product can be bound to an anion exchange resin and then eluted with a salt gradient or a change in pH.

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of this compound. [15][16][17]A common method involves using a C18 reverse-phase column with an acidic mobile phase and UV detection at a low wavelength (around 210 nm). [15][16]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized this compound. [18][19][20][21][22]The characteristic chemical shifts and coupling patterns provide unambiguous structural information.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to identify any impurities.

Table 1: Comparison of Synthesis Routes for this compound

| Feature | Hydrolysis of GBL | Catalytic Hydrogenation of Succinic Acid | Enzymatic Synthesis | Whole-Cell Biosynthesis |

| Precursor | γ-Butyrolactone | Succinic Acid | Succinic Semialdehyde | Glucose or other simple sugars |

| Complexity | Low | High (requires specialized equipment) | Moderate (requires purified enzyme) | High (requires strain engineering) |

| Yield | High | Variable, depends on catalyst and conditions | High (in vitro) | Moderate to high |

| Purity | Good, but may require purification | Can have byproducts | High | Can have fermentation byproducts |

| Sustainability | Depends on GBL source | Can be bio-based if using bio-succinic acid | High | High |

| Scalability | Readily scalable | Scalable | Limited by enzyme cost and stability | Highly scalable |

Conclusion

The synthesis of this compound for research applications can be achieved through a variety of chemical and biosynthetic methods. The choice of the most appropriate pathway depends on the specific requirements of the research, including the desired purity, scale, and access to specialized equipment and expertise. Chemical synthesis from GBL offers a simple and high-yielding route for laboratory-scale production. For larger-scale and more sustainable production, biosynthetic methods, particularly whole-cell fermentation with metabolically engineered microorganisms, hold significant promise. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers with the knowledge and tools necessary to successfully synthesize and purify this compound for their scientific endeavors.

References

- Burk, M. J., & Van D. E. (2010). Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors. U.S. Patent No. 8,067,214 B2. Washington, DC: U.S. Patent and Trademark Office.

- Vargas-Hernández, Y. M., et al. (2024). Catalytic Hydrogenation of Succinic Acid Using Materials of Fe/CeO2, Cu/CeO2 and Fe-Cu/CeO2. Catalysts, 14(1), 53.

- Scribd. (n.d.). GHB (G - H) S FAQ: Amma Ydroxybutyrate Ynthesis.

- SpectraBase. (n.d.). This compound, 2tbdms derivative - Optional[13C NMR] - Chemical Shifts.

- Li, X., et al. (2023). The Optimization of Assay Conditions and Characterization of the Succinic Semialdehyde Dehydrogenase Enzyme of Germinated Tartary Buckwheat. Foods, 12(24), 4589.

- Vogel, F., et al. (2019). Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance. Antioxidants & Redox Signaling, 30(12), 1081-1102.

- Genomatica, Inc. (2014). Microorganisms and methods for production of 4-hydroxybutyrate, 1,4-butanediol and related compounds. EP2855687B1.

- Lee, S. Y., et al. (2003). Metabolic engineering of Escherichia coli for production of enantiomerically pure (R)-(-)-hydroxycarboxylic acids. Applied and Environmental Microbiology, 69(6), 3421-3426.

- Scribd. (n.d.). GHB Synthesis Guide for Chemists.

- Neuromuscular Home Page. (n.d.). SUCCINIC DEHYDROGENASE PROTOCOL.

- SpectraBase. (n.d.). gamma-hydroxy-butyric-acid - Optional[13C NMR] - Chemical Shifts.

- European Patent Office. (1994). Process of preparing reduction products of 4-hydroxybutyric acid derivatives. EP0585678A2.

- Choi, K. R., et al. (2016). Systems Metabolic Engineering of Escherichia coli. Microbiology and Molecular Biology Reviews, 80(3), 593-638.

- Gao, Q., et al. (2009). Metabolic Engineering of Escherichia coli for Enhanced Production of (R)- and (S)-3-Hydroxybutyrate. Applied and Environmental Microbiology, 75(10), 3298-3305.

- Park, S. J., et al. (2003). Metabolic Engineering of Escherichia coli for Production of Enantiomerically Pure (R)-(-)-Hydroxycarboxylic Acids. Applied and Environmental Microbiology, 69(6), 3421-3426.

- Wang, J., et al. (2021). Preparation method of 4-hydroxy-2-butynoic acid. CN113651684A.

- ResearchGate. (n.d.). Metabolic Engineering of Escherichia coli for Production of Enantiomerically Pure (R)-(-)-Hydroxycarboxylic Acids.

- Seebach, D., et al. (1982). (R)-(−)-Methyl 3-hydroxybutanoate. Organic Syntheses, 63, 1.

- De Paoli, G., et al. (2009). Synthesis, Characterisation and Detection of Gamma-Hydroxybutyrate Salts. Kent Academic Repository.

- De Baere, S., et al. (2013). Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. Journal of Pharmaceutical and Biomedical Analysis, 80, 107-115.

- Al-Shaal, M. G., et al. (2016). Aqueous Phase Hydrogenation of Succinic Acid Using Mono- and Bi-metallic Ruthenium-Based Catalysts. University of Liverpool Repository.

- ResearchGate. (n.d.). 1H NMR (A) and13C NMR spectra (B) of poly(4HB).

- ResearchGate. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.

- Ciolino, L. A., et al. (2001). The Chemical Interconversion of GHB and GBL. Journal of Forensic Sciences, 46(6), 1315-1322.

- ResearchGate. (n.d.). Purification Or Organic Acids Using Anion Exchange Chromatography.

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

- Genomatica, Inc. (2014). Microorganisms and methods for production of 4-hydroxybutyrate, 1,4-butanediol and related compounds. US20140371417A1.

- Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.

- FooDB. (2011). Showing Compound 4-Hydroxybutyric acid (FDB022196).

- ResearchGate. (n.d.). Chemical conversion of 1,4-butanediol to GHB through 4hydroxybutanal.

- ResearchGate. (n.d.). Various products resulting from succinic acid hydrogenation.

- SWGDRUG. (2005). GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID.

- D'Elia, V., et al. (2018). Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein. ACS Catalysis, 8(7), 6023-6032.

Sources

- 1. Consensus guidelines for the diagnosis and management of succinic semialdehyde dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20140371417A1 - Microorganisms and methods for production of 4-hydroxybutyrate, 1,4-butanediol and related compounds - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. EP0585678A2 - Process of preparing reduction products of 4-hydroxybutyric acid derivatives - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Metabolic engineering of Escherichia coli for production of enantiomerically pure (R)-(--)-hydroxycarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Systems Metabolic Engineering of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Engineering of Escherichia coli for Production of Enantiomerically Pure (R)-(−)-Hydroxycarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US8067214B2 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. spectrabase.com [spectrabase.com]

- 19. longdom.org [longdom.org]

- 20. researchgate.net [researchgate.net]

- 21. organicchemistrydata.org [organicchemistrydata.org]

- 22. SODIUM 4-HYDROXYBUTYRATE(502-85-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Endogenous Function of 4-Hydroxybutanoic Acid in the Mammalian Brain

This guide provides a comprehensive overview of the endogenous roles of 4-hydroxybutanoic acid (gamma-hydroxybutyric acid, GHB) in the mammalian central nervous system. Designed for researchers, neuroscientists, and drug development professionals, this document delves into the biosynthesis, degradation, receptor pharmacology, and physiological functions of this intriguing neuromodulator. Furthermore, it offers detailed, field-proven protocols for the quantification and functional characterization of endogenous GHB, aiming to equip scientists with the necessary tools to advance our understanding of its complex neurobiology.

Part 1: The Endogenous GHB System: A Dual-Faceted Neuromodulator

Endogenous this compound, a metabolite of gamma-aminobutyric acid (GABA), is a naturally occurring short-chain fatty acid found throughout the mammalian brain and peripheral tissues.[1][2] While exogenously administered GHB is known for its potent sedative-hypnotic effects, the physiological functions of its endogenous counterpart are far more nuanced, involving a delicate interplay between two distinct receptor systems. This duality of action positions endogenous GHB as a key modulator of neuronal excitability, sleep-wake cycles, and energy metabolism.

Biosynthesis and Degradation: A Dynamic Equilibrium

The concentration of endogenous GHB in the brain is tightly regulated through a well-defined metabolic pathway. It is primarily synthesized from GABA, the brain's main inhibitory neurotransmitter.[3]

Biosynthesis:

-

GABA Transaminase: In GABAergic neurons, GABA is converted to succinic semialdehyde (SSA).

-

Succinic Semialdehyde Reductase (SSR): SSA is then reduced to GHB by the enzyme SSA reductase.

Degradation:

-

GHB Dehydrogenase: GHB can be oxidized back to SSA by GHB dehydrogenase.

-

Succinic Semialdehyde Dehydrogenase (SSADH): SSA is subsequently oxidized to succinic acid by SSADH, which then enters the Krebs cycle for energy production.

This metabolic loop ensures a dynamic balance of GHB levels, which can be influenced by various physiological and pharmacological factors.[2]

Diagram: Biosynthesis and Degradation of Endogenous this compound

Caption: Metabolic pathway of endogenous GHB.

Receptor Pharmacology: The Tale of Two Receptors

The physiological effects of endogenous GHB are mediated through its interaction with two distinct receptor populations: the high-affinity GHB receptor and the low-affinity GABAB receptor.[4][5]

-

The GHB Receptor (GPR172A): This is a G-protein coupled receptor (GPCR) with high affinity for GHB.[6] Its activation is generally considered to be excitatory, leading to neuronal depolarization. The GHB receptor has been cloned and is identical to the previously identified orphan receptor GPR172A.[6]

-

The GABAB Receptor: GHB acts as a weak partial agonist at the GABAB receptor, a metabotropic receptor that mediates the inhibitory effects of GABA.[5] The sedative and hypnotic effects of high, pharmacological doses of GHB are primarily attributed to its action at this receptor.

The differential affinity of GHB for these two receptors is crucial to its function. At physiological concentrations, endogenous GHB is thought to primarily act on the high-affinity GHB receptor, while the GABAB receptor is only significantly engaged at much higher, pharmacological concentrations.

Table 1: Receptor Affinities for GHB

| Receptor | Affinity for GHB | Primary Effect |

| GHB Receptor (GPR172A) | High (nanomolar range) | Excitatory |

| GABAB Receptor | Low (micromolar to millimolar range) | Inhibitory |

Diagram: Dual Receptor Action of this compound

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Central and Peripheral Metabolic Changes Induced by Gamma-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Easy and convenient millimole‐scale synthesis of new, potential biomarkers for gamma‐hydroxybutyric acid (GHB) intake: Feasible for analytical laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors | PLOS One [journals.plos.org]

- 6. GHB receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of 4-Hydroxybutanoic Acid on GABA-B Receptors

Preamble: A Note on the Complexity of GHB Pharmacology

4-hydroxybutanoic acid, commonly known as gamma-hydroxybutyrate (GHB), is a fascinating and complex neuroactive molecule. It is an endogenous compound found in the mammalian brain, a therapeutic agent for narcolepsy and alcoholism, and a drug of abuse.[1][2] This dualistic nature stems from its interaction with at least two distinct receptor systems: its own high-affinity GHB receptor and the lower-affinity gamma-aminobutyric acid type B (GABA-B) receptor.[2][3] While the GHB receptor is implicated in some of its neuromodulatory effects, particularly at lower concentrations, compelling evidence suggests that the majority of the prominent pharmacological effects of exogenously administered GHB, such as sedation, catalepsy, and anesthesia, are mediated through its action on GABA-B receptors.[4][[“]][6][7][8] This guide will provide an in-depth exploration of the molecular and cellular mechanisms underpinning the interaction of GHB with GABA-B receptors, offering insights for researchers, scientists, and drug development professionals.

Part 1: The Molecular Players

This compound (GHB): A Neuroactive Molecule

GHB is a short-chain fatty acid that is structurally similar to the major inhibitory neurotransmitter, GABA.[2] Unlike GABA, however, GHB readily crosses the blood-brain barrier.[2] It is synthesized from GABA in GABAergic neurons and can also be metabolized back to GABA, contributing to its complex pharmacological profile.[4][[“]][9] Endogenously, GHB is present in the brain in micromolar concentrations, where it is thought to act as a neurotransmitter or neuromodulator. Exogenous administration, whether for therapeutic or recreational purposes, results in much higher brain concentrations, leading to the activation of lower-affinity targets, most notably the GABA-B receptor.[2][[“]]

The GABA-B Receptor: A Metabotropic Master Regulator

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission throughout the central nervous system.[10][11] Functional GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[10][12][13] The GABA-B1 subunit is responsible for binding the endogenous ligand GABA, as well as agonists like GHB and baclofen. The GABA-B2 subunit is crucial for trafficking the receptor to the cell surface and for coupling to intracellular signaling pathways.[11] These receptors are localized on both presynaptic and postsynaptic membranes, where they play a critical role in modulating neuronal excitability and neurotransmitter release.[4][10][11]

Part 2: The Interaction: GHB Meets the GABA-B Receptor

Binding Characteristics: A Low-Affinity Affair

GHB acts as a weak partial agonist at the GABA-B receptor.[[“]][10][14] Its affinity for the GABA-B receptor is significantly lower than that of the endogenous ligand GABA and the synthetic agonist baclofen.[3][4] This low-affinity interaction means that physiological concentrations of endogenous GHB are unlikely to significantly activate GABA-B receptors. However, the higher concentrations achieved following exogenous administration are sufficient to engage this receptor system and elicit profound pharmacological effects.[2][[“]]

Table 1: Comparative Binding Affinities at the GABA-B Receptor

| Ligand | Approximate Affinity (EC50/Ki) | Receptor Action |

| GABA | ~1-5 µM | Full Agonist |

| Baclofen | ~4 µM | Full Agonist[15] |

| GHB | ~100-1000 µM | Weak Partial Agonist [16] |

Experimental Protocol: Competitive Radioligand Binding Assay to Determine the Ki of GHB

This protocol outlines a standard method for determining the inhibitory constant (Ki) of GHB for the GABA-B receptor.

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation and wash them multiple times to remove endogenous GABA.

-

Binding Assay: Incubate the prepared membranes with a fixed concentration of a high-affinity GABA-B receptor radioligand (e.g., [3H]CGP54626A) and increasing concentrations of unlabeled GHB.

-

Incubation and Filtration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature). Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the GHB concentration. The IC50 value (the concentration of GHB that inhibits 50% of the specific radioligand binding) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Site of Action: The Venus Flytrap Domain

Similar to GABA, GHB binds to the extracellular "Venus flytrap" domain of the GABA-B1 subunit. This domain consists of two lobes that close upon agonist binding, initiating a conformational change that is transmitted to the transmembrane domains of the receptor, leading to G-protein activation.

Caption: GHB binds to the Venus flytrap domain of the GABA-B1 subunit.

Part 3: Downstream Signaling Cascades

Upon activation by GHB, the GABA-B receptor couples to pertussis toxin-sensitive Gi/o proteins, initiating a cascade of intracellular signaling events that ultimately lead to neuronal inhibition.[10]

Gi/o Protein Activation: The First Step

GHB binding to the GABA-B1 subunit induces a conformational change in the receptor heterodimer, which in turn catalyzes the exchange of GDP for GTP on the α subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o and Gβγ subunits, both of which are active signaling molecules.[10]

Presynaptic Inhibition: A Key Mechanism

A primary function of GABA-B receptors is to inhibit neurotransmitter release from presynaptic terminals. GHB, acting through these receptors, effectively dampens synaptic transmission.

The dissociated Gβγ subunit directly interacts with and inhibits high-voltage-activated N-type (CaV2.2) and P/Q-type (CaV2.1) calcium channels.[10][11][17] This inhibition reduces the influx of calcium into the presynaptic terminal upon the arrival of an action potential, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters like glutamate and GABA.[16][18]

Caption: Presynaptic inhibition by GHB via GABA-B receptors.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology to Measure Inhibition of VGCCs

This technique allows for the direct measurement of ion channel currents in individual neurons.

-

Slice Preparation: Prepare acute brain slices from a region of interest (e.g., thalamus or hippocampus).

-

Cell Identification: Identify a neuron for recording using differential interference contrast microscopy.

-

Patching: Form a high-resistance seal between a glass micropipette and the cell membrane, and then rupture the membrane to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Elicit Calcium Currents: Apply depolarizing voltage steps to activate VGCCs and record the resulting inward calcium currents.

-

Drug Application: Perfuse the slice with a solution containing GHB and record the calcium currents again. A reduction in the current amplitude indicates inhibition of VGCCs.

-

Pharmacological Controls: Co-apply a specific GABA-B receptor antagonist (e.g., CGP 55845) to confirm that the effect of GHB is mediated by GABA-B receptors.

Postsynaptic Inhibition: Hyperpolarization and Slow IPSPs

GHB also exerts inhibitory effects on postsynaptic neurons, primarily by activating G-protein-gated inwardly rectifying potassium (GIRK) channels.[10][19]

The Gβγ subunit released upon GABA-B receptor activation directly binds to and opens GIRK channels (also known as Kir3 channels).[20][21][22] This leads to an efflux of potassium ions from the neuron, causing the cell membrane to hyperpolarize (become more negative). This hyperpolarization moves the membrane potential further away from the threshold for firing an action potential, thus making the neuron less excitable. This process underlies the generation of slow inhibitory postsynaptic potentials (IPSPs).[22]

Caption: Postsynaptic inhibition by GHB via GABA-B receptors.

Experimental Protocol: Two-Electrode Voltage Clamp in Xenopus Oocytes

Xenopus oocytes are a robust system for expressing and studying ion channels and receptors.

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog.

-

cRNA Injection: Inject the oocytes with cRNA encoding the GABA-B1 and GABA-B2 receptor subunits, along with the subunits of the desired GIRK channel (e.g., GIRK1 and GIRK2).

-

Incubation: Incubate the oocytes for 2-5 days to allow for protein expression.

-

Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes, one for voltage clamping and one for current recording.

-

Drug Application: Perfuse the oocyte with a high-potassium solution to increase the driving force for potassium ions. Apply GHB to the bath and record the outward current, which reflects the activation of GIRK channels.

-

Data Analysis: Measure the amplitude of the GHB-induced current to quantify the activation of GIRK channels.

Modulation of Adenylyl Cyclase

The Gαi/o subunit, upon its dissociation from Gβγ, inhibits the activity of the enzyme adenylyl cyclase.[10][13][15][23] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[13] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which can have widespread effects on cellular function, including the regulation of gene expression and the phosphorylation state of various proteins.

Experimental Protocol: cAMP Assay (e.g., HTRF or ELISA)

These are common biochemical assays to measure changes in intracellular cAMP levels.

-

Cell Culture: Culture cells that endogenously express or have been transfected to express GABA-B receptors.

-

Stimulation: Treat the cells with GHB for a defined period. It is common to include a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

Lysis: Lyse the cells to release the intracellular contents.

-

Detection: Use a competitive immunoassay format (e.g., Homogeneous Time-Resolved Fluorescence - HTRF, or Enzyme-Linked Immunosorbent Assay - ELISA) to quantify the amount of cAMP in the cell lysates.

-

Data Analysis: Compare the cAMP levels in GHB-treated cells to those in untreated control cells to determine the extent of adenylyl cyclase inhibition.

Part 4: Physiological and Pharmacological Consequences

The activation of GABA-B receptors in various brain regions by pharmacological doses of GHB underlies its prominent central nervous system depressant effects.

-

Sedative-Hypnotic Effects: Widespread neuronal inhibition in the cortex and thalamus contributes to the sedative and sleep-inducing properties of GHB.[4]

-

Anesthetic Properties: At high doses, the profound and generalized neuronal inhibition mediated by GABA-B receptors leads to a state of anesthesia.[4]

-

Cataplexy and Absence Seizures: GHB can induce cataplexy, a sudden loss of muscle tone, and absence seizures.[4] These effects are thought to involve the disruption of thalamocortical circuits through GABA-B receptor-mediated inhibition.[4][18][24]

-

Dopamine Modulation: The effect of GHB on dopamine release is biphasic.[2] At lower concentrations, it can stimulate dopamine release via the GHB receptor.[2] However, at higher concentrations, GHB inhibits dopamine release through the activation of GABA-B receptors on dopamine neurons and their terminals.[2]

Part 5: Distinguishing GHB's Action from Other GABA-B Agonists

Comparison with Baclofen

While both GHB and baclofen are GABA-B receptor agonists, they exhibit different pharmacological profiles and clinical applications.[4][9][25] Baclofen is a more potent and selective GABA-B receptor agonist than GHB.[12][25] These differences may be due to variations in their binding kinetics, functional selectivity at the receptor, or the influence of GHB's activity at its own receptor.[9][25]

Table 2: Comparison of GHB and Baclofen

| Feature | GHB | Baclofen |

| Primary Target | GABA-B Receptor, GHB Receptor | GABA-B Receptor |

| GABA-B Affinity | Low (micromolar) | High (micromolar) |

| Clinical Use | Narcolepsy, Alcoholism | Spasticity, Muscle Relaxant |

| Abuse Liability | High | Low |

The Role of the GHB Receptor

It is crucial to reiterate that the overall pharmacological profile of GHB is a composite of its actions at both GABA-B and GHB receptors.[2][4][8] The high-affinity GHB receptor is thought to mediate some of the more subtle, neuromodulatory effects of GHB, particularly at endogenous concentrations.[3] The interplay between these two receptor systems is complex and an active area of research.

Part 6: Conclusion and Future Directions

This compound exerts its major pharmacological effects by acting as a weak partial agonist at GABA-B receptors. This interaction triggers a cascade of intracellular events, primarily through the activation of Gi/o proteins, leading to the inhibition of voltage-gated calcium channels and the activation of GIRK potassium channels. The net result is a profound, dose-dependent inhibition of neuronal activity, which manifests as sedation, anesthesia, and other central nervous system depressant effects.

Despite significant progress, many questions remain. A deeper understanding of the structural basis for the interaction of GHB with the GABA-B receptor could pave the way for the development of novel therapeutics with improved efficacy and safety profiles. Furthermore, elucidating the complex interplay between the GABA-B and GHB receptor systems will be critical for a complete understanding of the unique pharmacology of this enigmatic neuroactive molecule.

References

- Carter, L. P., Pardi, D., Gorsline, J., & Koek, W. (2009). Behavioral Analyses of GHB: Receptor Mechanisms. Pharmacology & therapeutics, 121(1), 100–114. [Link]

- Koek, W., France, C. P., & Cheng, K. (2007). Cataleptic effects of gamma-hydroxybutyrate (GHB) and baclofen in mice: mediation by GABA(B) receptors, but differential enhancement by N-methyl-d-aspartate (NMDA) receptor antagonists. Neuropsychopharmacology, 32(6), 1296–1306. [Link]

- Morley, S., & Arun, S. (2022). Current Insights on the Impact of Gamma-Hydroxybutyrate (GHB) Abuse.

- Caddick, S. J., & Blackshaw, S. L. (2010). Differential effects of GABAB receptor subtypes, {gamma}-hydroxybutyric acid, and Baclofen on EEG activity and sleep regulation. The Journal of neuroscience, 30(42), 14164–14173. [Link]

- Wikipedia. (n.d.). γ-Hydroxybutyric acid. [Link]

- Consensus. (n.d.).

- Kim, H. J., & Park, M. (2017). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & molecular medicine, 49(5), e330. [Link]

- Carter, L. P., Pardi, D., Gorsline, J., & Koek, W. (2008). Behavioral Analyses of GHB: Receptor Mechanisms. Pharmacology & Therapeutics, 121(1), 100-14. [Link]

- Molnár, T., Antal, K., Nyitrai, G., & Emri, Z. (2009). gamma-Hydroxybutyrate (GHB) induces GABA(B) receptor independent intracellular Ca2+ transients in astrocytes, but has no effect on GHB or GABA(B) receptors of medium spiny neurons in the nucleus accumbens. Neuroscience, 162(2), 268–281. [Link]

- Emri, Z., Antal, K., & Crunelli, V. (1996). Gamma-hydroxybutyric acid decreases thalamic sensory excitatory postsynaptic potentials by an action on presynaptic GABAB receptors. Neuroscience letters, 216(2), 121–124. [Link]

- Vacher, C. M., Vourc'h, P., & Crunelli, V. (2010). Differential Effects of GABAB Receptor Subtypes, γ-Hydroxybutyric Acid, and Baclofen on EEG Activity and Sleep Regulation. The Journal of Neuroscience, 30(42), 14164–14173. [Link]

- Castelli, M. P., Ferraro, L., Mocci, I., Tanganelli, S., & Fadda, P. (2010). Calcium and cAMP Signaling Induced by Gamma-Hydroxybutyrate Receptor(s) Stimulation in NCB-20 Neurons. Neuroscience, 167(2), 346–356. [Link]

- Banerjee, P. K., & Snead, O. C. (1995). Presynaptic gamma-hydroxybutyric acid (GHB) and gamma-aminobutyric acidB (GABAB) receptor-mediated release of GABA and glutamate (GLU) in rat thalamic ventrobasal nucleus (VB): a possible mechanism for the generation of absence-like seizures induced by GHB. The Journal of pharmacology and experimental therapeutics, 273(3), 1534–1543. [Link]

- Cope, D. W., Hughes, S. W., & Crunelli, V. (2005). γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors. PLoS ONE, 1(1), e1. [Link]

- Vacher, C. M., Vourc'h, P., & Crunelli, V. (2010). Differential Effects of GABAB Receptor Subtypes, γ-Hydroxybutyric Acid, and Baclofen on EEG Activity and Sleep Regulation. The Journal of Neuroscience, 30(42), 14164–14173. [Link]

- Wikipedia. (n.d.). G protein-coupled inwardly rectifying potassium channel. [Link]

- St

- Zhou, H., He, L., Linder, M. E., & Zoberi, M. S. (2001). G protein-gated inwardly rectifying potassium channels are targets for volatile anesthetics. The Journal of biological chemistry, 276(21), 17977–17981. [Link]

- Cruz, H. G., Ivanova, T., Lunn, M. L., & Slesinger, P. A. (2004). Gamma-hydroxybutyric acid (GHB) and the mesoaccumbens reward circuit: evidence for GABA(B) receptor-mediated effects. Neuropsychopharmacology, 29(2), 348–357. [Link]

- Hearing, M. C., & Kotecki, L. (2018). G protein-gated inwardly rectifying potassium channels: a link to drug addiction. Current opinion in neurobiology, 49, 100–107. [Link]

- Park, J., & Kim, K. T. (2021). Molecular mechanisms of metabotropic GABAB receptor function. Experimental & molecular medicine, 53(5), 729–739. [Link]

- Snead, O. C., & Liu, C. C. (2002). Gamma-hydroxybutyric acid (GHB) and gamma-aminobutyric acidB receptor (GABABR) binding sites are distinctive from one another: molecular evidence. Brain research, 944(1-2), 144–151. [Link]

- Dascal, N. (2023). Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. Frontiers in Physiology, 14, 1198642. [Link]

- Wojcik, W. J., & Neff, N. H. (1984). gamma-aminobutyric acid B receptors are negatively coupled to adenylate cyclase in brain, and in the cerebellum these receptors may be associated with granule cells. Molecular pharmacology, 25(1), 24–28. [Link]

- Absalom, N., Eghorn, L. F., Villumsen, I. S., Olsen, J. V., Ene, A. B., & Frølund, B. (2012). α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB). Proceedings of the National Academy of Sciences of the United States of America, 109(33), 13404–13409. [Link]

- Lüscher, C., & Slesinger, P. A. (2010). Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease. Nature reviews. Neuroscience, 11(5), 301–315. [Link]

- Absalom, N., Eghorn, L. F., Villumsen, I. S., Olsen, J. V., Ene, A. B., & Frølund, B. (2012). 4 GABAA receptors are high-affinity targets for -hydroxybutyric acid (GHB). Proceedings of the National Academy of Sciences, 109(33), 13404-13409. [Link]

- Carter, L. P., Pardi, D., Gorsline, J., & Koek, W. (2009). Behavioral analyses of GHB: receptor mechanisms. Pharmacology & therapeutics, 121(1), 100–114. [Link]

- Dr.Oracle. (2025). Which receptor does Gamma-Hydroxybutyric acid (GHB) act on?[Link]

- Joksovic, P. M., & Todorovic, S. M. (2022). Further Evidence that Inhibition of Neuronal Voltage-Gated Calcium Channels Contributes to the Hypnotic Effect of Neurosteroid Analogue, 3β-OH. Frontiers in Molecular Neuroscience, 15, 876809. [Link]

- Lee, S. H. (2016). Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief. The Korean journal of physiology & pharmacology, 20(3), 235–244. [Link]

- Crunelli, V., & Leresche, N. (2005). Unravelling the brain targets of γ-hydroxybutyric acid. Current opinion in pharmacology, 5(1), 47–52. [Link]

- Tang, L., El-Din, T. M., Swanson, T. M., Pryde, D. C., & Scheuer, T. (2016). Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs.

- Olianas, M. C., & Onali, P. (1999). GABAB receptor-mediated stimulation of adenylyl cyclase activity in membranes of rat olfactory bulb. British journal of pharmacology, 128(3), 639–646. [Link]

- Buraei, Z., & Yang, J. (2010). Inhibition of Voltage-Gated Calcium Channels by RGK Proteins. The Journal of general physiology, 135(6), 547–558. [Link]

- Consensus. (n.d.).

Sources

- 1. Current Insights on the Impact of Gamma-Hydroxybutyrate (GHB) Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. jneurosci.org [jneurosci.org]

- 7. Differential Effects of GABAB Receptor Subtypes, γ-Hydroxybutyric Acid, and Baclofen on EEG Activity and Sleep Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Behavioral analyses of GHB: receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential effects of GABAB receptor subtypes, {gamma}-hydroxybutyric Acid, and Baclofen on EEG activity and sleep regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Gamma-hydroxybutyric acid (GHB) and gamma-aminobutyric acidB receptor (GABABR) binding sites are distinctive from one another: molecular evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. gamma-aminobutyric acid B receptors are negatively coupled to adenylate cyclase in brain, and in the cerebellum these receptors may be associated with granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors | PLOS One [journals.plos.org]

- 17. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Presynaptic gamma-hydroxybutyric acid (GHB) and gamma-aminobutyric acidB (GABAB) receptor-mediated release of GABA and glutamate (GLU) in rat thalamic ventrobasal nucleus (VB): a possible mechanism for the generation of absence-like seizures induced by GHB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

- 21. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 22. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. GABAB receptor-mediated stimulation of adenylyl cyclase activity in membranes of rat olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Gamma-hydroxybutyric acid decreases thalamic sensory excitatory postsynaptic potentials by an action on presynaptic GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cataleptic effects of gamma-hydroxybutyrate (GHB) and baclofen in mice: mediation by GABA(B) receptors, but differential enhancement by N-methyl-d-aspartate (NMDA) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Hydroxybutanoic Acid: Unraveling its Dual Role as a Neurotransmitter and Neuromodulator

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

4-Hydroxybutanoic acid, commonly known as gamma-hydroxybutyric acid (GHB), is an endogenous compound within the mammalian central nervous system (CNS) that defies simple categorization.[1][2][3] Initially synthesized as an analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), GHB was later identified as a natural brain constituent, possessing its own unique synthesis, metabolic pathways, and receptor systems.[4][5] This guide provides a comprehensive technical overview of GHB's complex pharmacology, elucidating its dual functions as both a putative neurotransmitter and a potent neuromodulator. We will dissect its endogenous lifecycle, explore its interactions with distinct receptor populations, detail its intricate influence on major neurotransmitter systems, and provide validated methodologies for its study. The objective is to equip researchers and drug development professionals with the foundational knowledge required to investigate this multifaceted molecule and harness its therapeutic potential.

Introduction: The Dichotomy of an Endogenous Molecule

This compound (GHB) occupies a unique position in neuropharmacology. It is at once a therapeutic agent for conditions like narcolepsy and alcohol dependence, a substance of abuse known for its sedative-hypnotic effects, and a naturally occurring molecule in the brain.[2][3][6][7] This multifaceted identity stems from its complex mechanism of action, which is concentration-dependent and involves multiple molecular targets.[[“]] At endogenous, micromolar concentrations, GHB is proposed to function as a neurotransmitter/neuromodulator through its own high-affinity receptors.[9][10] At higher, pharmacological concentrations achieved through exogenous administration, its effects are predominantly mediated by its weak agonist activity at the GABAB receptor.[2][4][[“]][11] Understanding this dual role is critical for both elucidating its physiological functions and developing targeted therapeutics.

Endogenous GHB Neurochemistry: A Self-Contained System

The brain maintains a dedicated enzymatic machinery for the synthesis and degradation of GHB, supporting its role as an intrinsic signaling molecule.[1][10]

Synthesis and Metabolism

Endogenous GHB is primarily synthesized from GABA. The metabolic pathway involves two key steps:

-

GABA Transaminase: GABA is converted to succinic semialdehyde (SSA).

-

Succinic Semialdehyde Reductase (SSR): SSA is subsequently reduced to GHB.[1]

Conversely, GHB can be metabolized back to SSA by a specific GHB dehydrogenase, and SSA is then oxidized to succinic acid, which enters the Krebs cycle for energy metabolism.[1] This cycle establishes GHB as both a metabolite of and a potential precursor to GABA under certain conditions.[4]

Visualization: GHB Metabolic Pathway

The following diagram illustrates the synthesis and degradation cycle of endogenous GHB within the neuron.

Caption: Synthesis and metabolism of endogenous this compound (GHB).

Storage and Release

Evidence suggests that GHB, like classical neurotransmitters, is stored in synaptic vesicles and released in a calcium-dependent manner upon neuronal depolarization.[5][10] It is accumulated into vesicles by the vesicular inhibitory amino acid transporter (VIAAT), the same transporter used by GABA.[5] This co-storage and potential co-release with GABA adds another layer of complexity to its signaling capabilities.

The GHB Receptor Landscape: A Tale of Two Receptors

The physiological and pharmacological effects of GHB are mediated through at least two distinct receptor systems, which differ significantly in their affinity for GHB and their downstream effects.

The High-Affinity GHB Receptor (GHBR)

The brain possesses specific, high-affinity binding sites for GHB that are distinct from GABA receptors.[[“]][10][12] These receptors are densely expressed in regions such as the hippocampus, cortex, and dopaminergic structures.[[“]][10] Activation of these receptors by endogenous (low) concentrations of GHB is thought to be excitatory in some regions, leading to the release of glutamate.[2][10] While a specific protein for this receptor has been cloned, a universally accepted functional assay remains an area of active research.[4][5]

The Low-Affinity GABAB Receptor

At pharmacological concentrations (millimolar range), GHB acts as a weak partial agonist at the GABAB receptor, a G-protein coupled receptor that mediates the slow and prolonged inhibitory effects of GABA.[2][4][11] The vast majority of GHB's sedative, hypnotic, and anesthetic effects are attributed to its action at this receptor.[2][4][9] This interaction is competitively antagonized by known GABAB antagonists.[11] The distinction is critical: effects mediated by the high-affinity GHBR are observed at low, physiological concentrations, while GABAB-mediated effects require much higher, externally administered doses.

Data Presentation: Receptor Binding Affinities

| Receptor | Ligand | Affinity (EC₅₀ / Kᵢ) | Primary Effect | Reference |

| GHB Receptor | GHB | ~1-10 µM (Kᵢ) | Neuromodulatory/Excitatory | [10] |

| GABAB Receptor | GABA | ~1 µM (EC₅₀) | Inhibitory | [11] |

| GABAB Receptor | GHB | ~1-5 mM (EC₅₀) | Weak Agonist / Inhibitory | [4][11] |

| GABAB Receptor | Baclofen | ~4 µM (EC₅₀) | Potent Agonist / Inhibitory | [9] |

GHB as a Neuromodulator: Influencing the Heavy Hitters

Perhaps the most significant role of endogenous GHB is its function as a neuromodulator, subtly but powerfully altering the activity of major neurotransmitter systems, particularly dopamine and glutamate.

Modulation of the Dopaminergic System

GHB's effect on dopamine release is famously biphasic and complex, underpinning both its therapeutic potential and its abuse liability.[2]

-

Initial Inhibition: At low concentrations, acting through high-affinity GHB receptors on dopamine neurons or their terminals, GHB can reduce dopamine release.[2][[“]][10] This is thought to be a hyperpolarizing effect.[10]

-

Subsequent Increase: Following this initial inhibition, or at higher concentrations that engage GABAB receptors on inhibitory GABAergic interneurons, there is a marked increase in dopamine levels.[2][13][14] By activating presynaptic GABAB receptors on GABA neurons, GHB inhibits GABA release, thereby "disinhibiting" dopamine neurons and causing them to fire more actively.[4] This surge in dopamine in reward pathways, such as the nucleus accumbens, is believed to contribute to its reinforcing properties.[[“]][[“]]

Visualization: GHB's Biphasic Effect on Dopamine Neurons

This diagram illustrates how GHB modulates dopamine release through its action on both dopamine and GABA neurons.

Caption: Biphasic modulation of dopamine neurons by this compound.

Modulation of Glutamatergic and GABAergic Systems

GHB also modulates the balance between excitation and inhibition in the brain. In brain regions like the thalamus, GHB, acting via presynaptic GABAB receptors, can reduce the release of both glutamate (from corticothalamic terminals) and GABA (from terminals of the nucleus reticularis).[16] However, it has a more potent effect on glutamatergic terminals.[16] This differential sensitivity can shift the excitation/inhibition balance, a mechanism believed to underlie its ability to induce absence-like seizures at high doses.[4][16]

Methodologies for Studying GHB Systems

Investigating the nuanced roles of GHB requires specific and sensitive techniques. The choice of methodology is paramount for distinguishing between endogenous functions and pharmacological effects.

Experimental Protocol: In Vivo Microdialysis for Brain GHB and Dopamine Measurement

Objective: To simultaneously measure extracellular levels of GHB and dopamine in a specific brain region (e.g., nucleus accumbens) of a freely moving rodent to assess the impact of systemic drug administration or a behavioral task.

Causality: Microdialysis is the gold-standard technique for measuring real-time neurochemical dynamics in the living brain. It allows for the direct correlation of extracellular neurotransmitter concentrations with behavior or pharmacological challenges, providing invaluable data on neurotransmitter release.

Methodology:

-

Surgical Implantation:

-

Anesthetize the subject animal (e.g., rat) following approved institutional protocols.

-

Secure the animal in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeted to the brain region of interest (e.g., nucleus accumbens shell). Coordinates are determined from a stereotaxic atlas.

-

Secure the cannula to the skull with dental cement. Allow for a recovery period of at least 48 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm membrane length) through the guide cannula.

-

Connect the probe to a syringe pump and a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1.0 µL/min). This slow rate is crucial for achieving adequate recovery of analytes.

-

Allow a stabilization period of at least 90-120 minutes for the blood-brain barrier to reseal and for baseline levels to stabilize.

-

-

Sample Collection & Analysis:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

-

Collect at least 3-4 stable baseline samples before administering any treatment.

-

Administer the experimental compound (e.g., a GHB receptor agonist/antagonist) or begin the behavioral paradigm.

-

Continue collecting samples for the duration of the experiment.

-

Analyze samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) for dopamine and its metabolites, and gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) for GHB.[17][18] These are the most sensitive and specific analytical methods for these compounds.[18]

-

-

Data Analysis & Validation:

-

Quantify the concentration of each analyte against a standard curve.

-

Express post-treatment data as a percentage change from the stable baseline average for each animal.

-

Visualization: Experimental Workflow for In Vivo Microdialysis

Caption: Step-by-step workflow for in vivo microdialysis experiments.

Therapeutic Implications and Future Directions

The dual-action pharmacology of GHB provides a rich substrate for drug development.

-

Narcolepsy Treatment: The use of sodium oxybate (the sodium salt of GHB) for narcolepsy leverages its potent GABAB receptor-mediated effects to consolidate sleep and reduce cataplexy.[2][7]

-

Alcohol and Substance Abuse: GHB's ability to modulate dopamine and GABA systems has led to its investigation as a treatment for alcohol withdrawal and dependence.[2][3]

-

Neuroprotection: The ability of GHB to reduce metabolic rate and protect against hypoxic damage suggests a potential, though less explored, role in neuroprotection.[13]

Future research must focus on developing ligands with high specificity for the GHB receptor to dissect its physiological functions from the broader effects of GABAB activation.[4] Such tools would be invaluable for understanding its role in cognition, sleep architecture, and epilepsy, and could lead to novel therapeutics with fewer side effects than non-specific compounds like GHB itself.

Conclusion

This compound is far more than a simple GABA metabolite. It is an integral signaling molecule with a complex, concentration-dependent pharmacology. At endogenous levels, it acts as a neuromodulator, fine-tuning the activity of critical dopaminergic and glutamatergic circuits via high-affinity GHB receptors. At pharmacological doses, its actions are dominated by weak agonism at GABAB receptors, producing profound sedative effects. For researchers and drug developers, recognizing this dichotomy is the essential first step in understanding the physiology of the endogenous GHB system and exploiting its unique pharmacology to design next-generation therapeutics for a range of neurological and psychiatric disorders.

References

- Snead, O. C., & Gibson, K. M. (2005). Gamma-hydroxybutyric acid. New England Journal of Medicine, 352(26), 2721-2732. ([Link])

- Kim, J., & Park, S. (2021). Metabolic Alterations Associated with γ-Hydroxybutyric Acid and the Potential of Metabolites as Biomarkers of Its Exposure. International Journal of Molecular Sciences, 22(11), 5998. ([Link])

- Carai, M. A., Colombo, G., Gessa, G. L., & Lobina, C. (2001). Gamma-hydroxybutyric acid (GHB) and gamma-aminobutyric acidB receptor (GABABR) binding sites are distinctive from one another: molecular evidence. Journal of Neurochemistry, 79(4), 852-858. ([Link])

- Wikipedia. (n.d.). γ-Hydroxybutyric acid. ([Link])

- Kam, K., & Samy, E. (2023). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. AAPS PharmSciTech, 24(1), 1. ([Link])

- Maitre, M. (1997). The gamma-hydroxybutyrate signalling system in brain: organization and functional implications. Progress in Neurobiology, 51(3), 337-361. ([Link])

- Crunelli, V., & Leresche, N. (2006). Unravelling the brain targets of γ-hydroxybutyric acid. Current Opinion in Pharmacology, 6(1), 47-52. ([Link])

- Consensus. (n.d.).

- ResearchGate. (n.d.). GHB biosynthesis and metabolism and potential biomarkers of GHB exposure. ([Link])

- Andriamampandry, C., & Maitre, M. (2005). [A mechanism for gamma-hydroxybutyrate (GHB) as a drug and a substance of abuse]. Medecine Sciences, 21(3), 295-300. ([Link])

- ResearchGate. (n.d.). Gamma hydroxybutyric acid (GHB) concentrations in humans and factors affecting endogenous production. ([Link])

- ResearchGate. (n.d.).

- Lingenhoehl, K., Brom, R., Heid, J., Kaupmann, K., & Bettler, B. (1999). Gamma-hydroxybutyrate is a weak agonist at recombinant GABA(B) receptors. Neuropharmacology, 38(11), 1667-1673. ([Link])

- Consensus. (n.d.).

- Leresche, N., & Crunelli, V. (2003). Pathway-Specific Action of γ-Hydroxybutyric Acid in Sensory Thalamus and Its Relevance to Absence Seizures. Journal of Neuroscience, 23(36), 11446-11455. ([Link])

- ResearchGate. (n.d.). Determination of gamma-hydroxybutyrate (GHB) by headspace-GC/MS (FID) in forensic samples. ([Link])

- Jones, A. W. (2021). Interpreting γ-hydroxybutyrate concentrations for clinical and forensic purposes. Journal of Analytical Toxicology, 45(8), 813-821. ([Link])

- Castelli, M. P. (2008). Multi-faceted aspects of gamma-hydroxybutyric acid: a neurotransmitter, therapeutic agent and drug of abuse. Mini Reviews in Medicinal Chemistry, 8(12), 1188-1202. ([Link])

- Hoes, M. J. (2004). [Gamma-hydroxy butyric acid: neurotransmitter, sedative and party drug]. Nederlands Tijdschrift voor Geneeskunde, 148(1), 18-22. ([Link])

- National Center for Biotechnology Information. (n.d.). 4-Hydroxybutyric Acid. PubChem Compound Summary for CID 10413. ([Link])

- Gessa, G. L., Crabai, F., Vargiu, L., & Spano, P. F. (1968). The effect of sodium -hydroxybutyrate on the metabolism of dopamine in the brain. Journal of Neurochemistry, 15(5), 377-381. ([Link])

Sources